

SphK1-IN-2 selectivity profiling against other kinases

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Compound of Interest		
Compound Name:	SphK1-IN-2	
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PF-543: A Comparative Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of PF-543, a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1). The information herein is supported by experimental data to facilitate the evaluation of this compound against other kinase inhibitors.

Data Presentation: Kinase Inhibition Profile of PF-543

PF-543 demonstrates exceptional potency for SphK1 and a high degree of selectivity over its closely related isoform, SphK2.[1][2][3] Broad kinase screening reveals minimal off-target activity, highlighting its specificity. While comprehensive quantitative data against a full kinome panel is not publicly available, existing data underscores its precise inhibitory action.

Below is a summary of the inhibitory activity of PF-543 and, for comparison, the dual SphK1/SphK2 inhibitor SKI-II and the SphK2-selective inhibitor Opaganib (ABC294640).



Inhibitor	Primary Target(s)	IC50 / Ki (SphK1)	IC50 / Ki (SphK2)	Selectivity (SphK2 vs. SphK1)	Notes
PF-543	SphK1	~2-3.6 nM (IC50)[1][2]	>356 nM (IC50)	>100-fold[1] [2][3]	Initial studies showed no significant inhibition of 85 other protein and lipid kinases at 10 µM.[1] Another report specified no significant inhibition of 48 other kinases at concentration s up to 10 µM.[4]
SKI-II	SphK1/SphK 2	~78 μM (IC50)[4]	~45 μM (IC50)[4]	~0.6-fold (Slightly SphK2 selective)	A dual inhibitor of both SphK1 and SphK2.
Opaganib (ABC294640)	SphK2	-	~9.8 µM (Ki) [4][5]	SphK2 selective	Also reported to inhibit dihydroceram ide desaturase.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) of PF-543 against SphK1 is commonly performed using a microfluidic-based mobility-shift assay (e.g., Caliper LabChip







assay). This high-throughput method quantitatively analyzes enzyme activity by measuring the conversion of a fluorescently labeled substrate to its phosphorylated product.

Principle of the Mobility-Shift Assay:

The assay relies on the difference in electrophoretic mobility between the fluorescently labeled sphingosine substrate and its phosphorylated product.[6][7][8] In a microfluidic channel, an electric field is applied, causing the substrate and product to separate based on their charge-to-mass ratio. The amount of product formed is quantified by detecting the fluorescence of each separated species.

Detailed Methodology:

- Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 μM sodium orthovanadate, and 1 mM DTT.[1]
- Enzyme and Substrate: Recombinant human SphK1 enzyme is used. The fluorescently labeled substrate, such as FITC-sphingosine, and the co-substrate, ATP, are added to the reaction mixture.[1]
- Inhibitor Addition: Serial dilutions of PF-543 or other test compounds are added to the reaction wells. A DMSO control (vehicle) is included.
- Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature (e.g., 28°C or 37°C) for a specific duration (e.g., 25-60 minutes).[6]
- Reaction Termination: The enzymatic reaction is stopped by adding a stop buffer containing a chelating agent like EDTA.[6]
- Data Acquisition: The quenched reaction samples are analyzed on a microfluidic chip-based instrument. The instrument's software separates the fluorescent substrate and product and quantifies their respective peak areas.[1]
- Data Analysis: The percentage of substrate conversion is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that results in 50%



inhibition of the enzyme's activity, is determined by fitting the data to a four-parameter logistic dose-response curve.[1]

Mandatory Visualizations

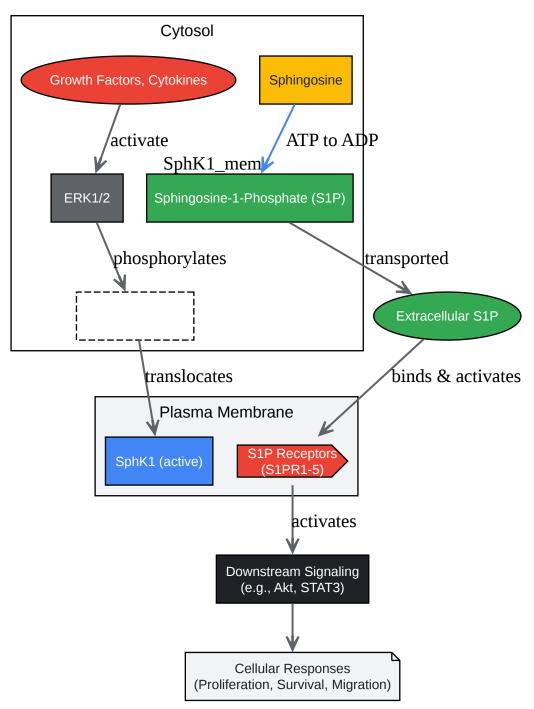


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Caption: Workflow for determining kinase inhibitor IC50 values.



Sphingosine Kinase 1 (SphK1) Signaling Pathway



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Caption: The SphK1 signaling pathway.



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